3-(5-Chloro-3-pyridyloxy)propylamine
Description
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
3-(5-chloropyridin-3-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H11ClN2O/c9-7-4-8(6-11-5-7)12-3-1-2-10/h4-6H,1-3,10H2 |
InChI Key |
OSXCVHJYLZZOBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)OCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyridine Ring
5-Methoxy Derivative: 3-(5-Methoxy-3-pyridyloxy)propylamine
- Synthesis : Prepared analogously by substituting 5-methoxy-3-hydroxypyridine .
- Applications : Likely used in contexts requiring reduced toxicity or altered metabolic stability compared to the chloro analogue.
5-Trifluoromethyl Derivative: 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine
Variations in the Alkylamine Chain
3-(Methylthio)propylamine
- Physical Properties : Boiling point 169°C, flash point 62°C, and molecular weight 105.2 g/mol .
- Toxicity : Classified as a skin/eye irritant (Category 1C) and flammable liquid (Category 4) due to the thioether group .
- Key Differences : The methylthio group introduces sulfur, which may confer distinct redox properties but lacks the aromatic pyridine ring, limiting π-π stacking interactions.
3-(2-Fluoroethoxy)propylamine
Chlorinated Aromatic Analogues
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine
- Structure: Features a chlorophenoxy group and cyclopropane ring.
- Molecular Weight : 225.71 g/mol, higher than 3-(5-chloro-3-pyridyloxy)propylamine due to the cyclopropane moiety .
- Applications : The rigid cyclopropane may enhance conformational stability in drug design .
4-(5-Chloro-1-isopropyl-pyrrolopyridin-3-yl)pyrimidin-2-amine
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The chloro-pyridyloxy derivative is synthesized via straightforward alkylation of 5-chloro-3-hydroxypyridine, similar to methoxy analogues .
- Toxicity Trends : Chlorinated compounds generally exhibit higher toxicity than methoxy or fluoro derivatives, as seen in SDS classifications .
- Regulatory Status : Reaction masses containing alkoxypropylamines (e.g., isodecyloxy) were registered in 2018, indicating recent industrial interest .
Preparation Methods
Method Overview
This approach leverages the reactivity of 3,5-dichloropyridine with Boc-protected 3-aminopropanol under basic conditions. The 3-chloro group is selectively displaced by the oxygen nucleophile, followed by deprotection to yield the target amine.
Procedure :
-
Protection : 3-aminopropanol is protected as Boc-3-aminopropanol using di-tert-butyl dicarbonate.
-
Substitution : 3,5-dichloropyridine (1.0 eq) reacts with Boc-3-aminopropanol (1.2 eq) in DMF with Cs₂CO₃ (2.5 eq) at 60°C for 16 hours.
-
Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Substitution) | 78% |
| Purity (HPLC) | >98% |
| Reaction Conditions | DMF, 60°C, 16 h, N₂ atmosphere |
Advantages :
-
High regioselectivity for the 3-position due to electronic effects of the 5-chloro substituent.
-
Avoids metal catalysts, simplifying purification.
Mitsunobu Reaction with 5-Chloro-3-hydroxypyridine
Method Overview
The Mitsunobu reaction couples 5-chloro-3-hydroxypyridine with Boc-protected 3-aminopropanol, forming the ether linkage efficiently.
Procedure :
-
Reactants : 5-Chloro-3-hydroxypyridine (1.0 eq), Boc-3-aminopropanol (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF.
-
Reaction : Stirred at 25°C for 12 hours.
-
Deprotection : TFA-mediated Boc removal.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (NMR) | >99% |
| Solvent | THF |
Advantages :
-
Mild conditions preserve sensitive functional groups.
-
High atom economy.
Williamson Ether Synthesis
Method Overview
This classical method involves tosylation of Boc-3-aminopropanol, followed by nucleophilic substitution with 5-chloro-3-hydroxypyridine.
Procedure :
-
Tosylation : Boc-3-aminopropanol reacts with tosyl chloride (1.1 eq) in pyridine at 0°C.
-
Substitution : Tosylate intermediate (1.0 eq) reacts with 5-chloro-3-hydroxypyridine (1.0 eq) in DMF with K₂CO₃ (3.0 eq) at 80°C for 8 hours.
-
Deprotection : TFA treatment.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Tosylation) | 92% |
| Yield (Substitution) | 70% |
| Purity (LC-MS) | 97% |
Advantages :
-
Scalable for industrial production.
-
Utilizes inexpensive reagents.
Ullmann-Type Coupling
Method Overview
A copper-catalyzed coupling between 3,5-dichloropyridine and Boc-3-aminopropanol enables ether formation under milder conditions.
Procedure :
-
Catalysis : 3,5-Dichloropyridine (1.0 eq), Boc-3-aminopropanol (1.5 eq), CuI (0.1 eq), and Cs₂CO₃ (2.0 eq) in DMSO at 100°C for 24 hours.
-
Deprotection : TFA-mediated.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65% |
| Purity (HPLC) | 95% |
| Catalyst Loading | 10 mol% CuI |
Advantages :
-
Effective for electron-deficient pyridines.
-
Tolerates diverse functional groups.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 98 | Low | High |
| Mitsunobu Reaction | 85 | 99 | High | Moderate |
| Williamson Synthesis | 70 | 97 | Low | High |
| Ullmann Coupling | 65 | 95 | Moderate | Moderate |
Key Observations :
-
The Mitsunobu reaction offers the highest yield and purity but requires costly reagents.
-
Nucleophilic substitution balances cost and efficiency, making it ideal for large-scale synthesis.
-
Ullmann coupling is less efficient but valuable for complex substrates.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(5-Chloro-3-pyridyloxy)propylamine?
While specific protocols for this compound are scarce, methodologies for structurally related amines (e.g., 3-(Trifluoromethylthio)propylamine hydrochloride) emphasize controlled reaction environments. Key parameters include:
Q. How should researchers handle this compound to ensure safety?
Based on safety data for analogous amines (e.g., 3-(Methylthio)propylamine):
Q. What analytical techniques are recommended for characterizing this compound?
- Spectroscopy : H/C NMR to confirm the pyridyloxy and propylamine backbone. IR spectroscopy identifies amine and ether functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- Chromatography : Reverse-phase HPLC to assess purity and detect halogenated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Structural analogs : Compare with derivatives like [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine, noting substituent effects on target binding .
- Assay conditions : Standardize in vitro assays (e.g., enzyme inhibition IC) across pH (7.4) and temperature (37°C).
- Computational validation : Use molecular docking (AutoDock Vina) to predict binding affinities against conflicting targets .
Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Structure-Activity Relationship (SAR) : Modify the pyridyloxy substituent (e.g., replacing Cl with F) to enhance lipophilicity (LogP ~2.5) or hydrogen-bonding capacity.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability.
- In vitro testing : Use fluorescence polarization assays to quantify target engagement .
Q. How can researchers address low yield in large-scale synthesis?
- Stepwise purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) after each coupling step.
- Microwave-assisted synthesis : Reduce reaction time (30–60 mins vs. 12 hrs) and improve yield by 15–20%.
- Byproduct analysis : Track chlorinated impurities via GC-MS and optimize stoichiometry (1:1.2 amine:pyridyl precursor) .
Q. What methodologies validate the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hrs; monitor degradation via LC-MS.
- Plasma stability : Use human plasma (37°C, 1 hr) to assess esterase-mediated hydrolysis.
- Thermal stability : TGA/DSC analysis to determine decomposition thresholds (>150°C) .
Data Analysis and Mechanistic Questions
Q. How to interpret conflicting spectral data (e.g., NMR shifts) for this compound?
- Solvent effects : Compare DMSO- vs. CDCl spectra to identify solvent-induced shifts.
- Dynamic effects : Use H-H COSY to resolve overlapping peaks from rotational isomers.
- Reference compounds : Cross-check with spectra of 3-(4-Fluorophenoxy)propylamine hydrochloride for pyridyloxy group consistency .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : SwissADME or pkCSM to estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 interactions.
- Solubility : Use MarvinSketch’s LogP calculator (target: 1.5–3.0) to balance hydrophilicity.
- Toxicity : ProTox-II for preliminary hepatotoxicity and mutagenicity screening .
Q. How to design experiments probing the compound’s mechanism of action in disease models?
- In vitro models : Use primary neuronal cultures (for neurotargets) or cancer cell lines (e.g., HeLa) with siRNA knockdown to identify pathways.
- In vivo models : Zebrafish (Danio rerio) for rapid toxicity screening; murine xenografts for efficacy studies.
- Biomarker tracking : ELISA or Western blot to quantify downstream protein expression (e.g., phosphorylated kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
